2-Methoxy-4,6-dimethylpyrimidine

Description

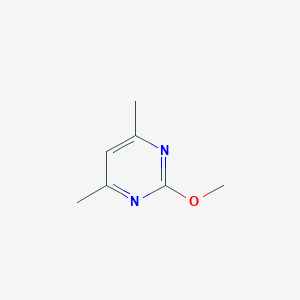

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYFQSOCGYVXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465627 | |

| Record name | 2-Methoxy-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-61-7 | |

| Record name | 2-Methoxy-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methoxy-4,6-dimethylpyrimidine from Acetylacetone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 2-methoxy-4,6-dimethylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. The primary and most extensively documented method for its preparation from acetylacetone is a two-step process. This process begins with the condensation of acetylacetone with urea to form 2-hydroxy-4,6-dimethylpyrimidine, which is subsequently methylated to yield the target compound.

Two-Step Synthesis Pathway

The synthesis is efficiently carried out in two distinct stages:

-

Step 1: Cyclocondensation to 2-Hydroxy-4,6-dimethylpyrimidine. This initial step involves the acid-catalyzed reaction of acetylacetone with urea. The reaction proceeds via a cyclocondensation mechanism to form the stable pyrimidine ring structure.

-

Step 2: O-Methylation of 2-Hydroxy-4,6-dimethylpyrimidine. The hydroxyl group on the pyrimidine ring is then methylated using a suitable methylating agent, such as dimethyl sulfate or diazomethane, in the presence of a base to produce this compound.

The overall synthetic workflow is depicted below:

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride

This protocol is adapted from a patented procedure for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2]

Materials:

-

Urea

-

Acetylacetone (referred to as methyl ethyl diketone in the patent)

-

Methanol

-

Hydrogen chloride in methanol (40% concentration)

Procedure:

-

In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 30 g (0.5 mol) of urea, 53 g (0.53 mol) of acetylacetone, and 200 ml of methanol.

-

Stir the mixture and heat to 52°C.

-

Add 68 g of a 40% hydrogen chloride solution in methanol.

-

Maintain the reaction under reflux with continuous stirring for 3 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Isolate the precipitated solid by filtration.

-

Dry the solid to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.

Neutralization to 2-Hydroxy-4,6-dimethylpyrimidine:

-

The obtained hydrochloride salt can be neutralized by dissolving it in water and adding an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) until the pH is neutral.[1]

-

The precipitated 2-hydroxy-4,6-dimethylpyrimidine is then collected by filtration, washed with cold water, and dried.

Step 2: O-Methylation to this compound

While a specific, detailed protocol for the methylation of 2-hydroxy-4,6-dimethylpyrimidine was not found in the searched literature, a general procedure using dimethyl sulfate is provided below, based on standard methylation techniques for hydroxypyrimidines.

Materials:

-

2-Hydroxy-4,6-dimethylpyrimidine

-

Dimethyl sulfate (DMS)

-

Anhydrous potassium carbonate

-

Acetone (or another suitable aprotic solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-hydroxy-4,6-dimethylpyrimidine (1 equivalent) and anhydrous potassium carbonate (1.5-2 equivalents) in acetone.

-

Stir the suspension and add dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine hydrochloride as described in the cited patent.[1]

| Parameter | Value | Reference |

| Urea | 30 g (0.5 mol) | [1] |

| Acetylacetone | 53 g (0.53 mol) | [1] |

| Hydrogen Chloride in Methanol (40%) | 68 g | [1] |

| Reaction Temperature | 52°C (heating), then reflux | [1] |

| Reaction Time | 3 hours | [1] |

| Product (Hydrochloride Salt) | 72.4 g | [1] |

| Yield (Hydrochloride Salt) | 90.2% | [1] |

| Melting Point (Hydrochloride Salt) | 270°C (decomposition) | [1] |

Alternative Methylating Agents

Other methylating agents can also be employed for the O-methylation of 2-hydroxy-4,6-dimethylpyrimidine.

-

Diazomethane: This reagent is highly effective for the methylation of carboxylic acids and phenols and can be used for hydroxypyrimidines.[3][4] However, diazomethane is toxic and potentially explosive, requiring specialized handling and equipment. The reaction is typically carried out in an ethereal solution at low temperatures.

-

Trimethyl Phosphate (TMP) with Calcium Hydroxide: A milder and more environmentally friendly protocol involves the use of trimethyl phosphate in the presence of calcium hydroxide.[5] This method has been shown to be effective for the methylation of a variety of O-, N-, and S-nucleophiles.[5]

Conclusion

References

- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 2. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4,6-dimethylpyrimidine

This technical guide provides a comprehensive overview of the chemical properties of 2-Methoxy-4,6-dimethylpyrimidine, catering to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and characterization are also presented, based on established methodologies for analogous compounds.

Core Chemical Properties

This compound, with the CAS Registry Number 14001-61-7, is a substituted pyrimidine derivative. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties have been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | ChemBlink[1] |

| Molecular Weight | 138.17 g/mol | BLD Pharm[2] |

| CAS Number | 14001-61-7 | ChemBlink[1] |

| Purity | ≥98% | Win-Win Chemical[3] |

| Physical State | Not specified (likely liquid or low-melting solid at room temperature) | Inferred |

| Storage | Sealed in dry, room temperature | BLD Pharm[2] |

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in peer-reviewed literature and should be determined experimentally.

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of 2-alkoxypyrimidines is the nucleophilic substitution of a corresponding 2-halopyrimidine with an alkoxide. In the case of this compound, the synthesis would likely proceed from 2-chloro-4,6-dimethylpyrimidine and sodium methoxide.

Proposed Synthesis of this compound

Reaction:

2-chloro-4,6-dimethylpyrimidine + Sodium Methoxide → this compound + Sodium Chloride

Experimental Protocol:

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (1.0 eq) in anhydrous methanol (a suitable volume to ensure dissolution) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

-

Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in anhydrous methanol dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methoxy group (-OCH₃) protons, typically in the range of δ 3.8-4.0 ppm.

-

A singlet for the two equivalent methyl group (-CH₃) protons on the pyrimidine ring, likely appearing upfield around δ 2.3-2.6 ppm.

-

A singlet for the proton at the 5-position of the pyrimidine ring, expected to be in the aromatic region, around δ 6.5-7.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the different carbon environments:

-

A signal for the methoxy carbon (-OCH₃) around δ 55 ppm.

-

A signal for the two equivalent methyl carbons (-CH₃) around δ 20-25 ppm.

-

Signals for the C4/C6 carbons of the pyrimidine ring, which are equivalent, likely in the range of δ 160-170 ppm.

-

A signal for the C2 carbon, also in the downfield region, influenced by the electronegative oxygen and nitrogen atoms.

-

A signal for the C5 carbon, which would be the most upfield of the aromatic carbons.

-

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound is available on SpectraBase[4]. Key expected vibrational modes include:

-

C-H stretching: Aliphatic C-H stretching from the methyl and methoxy groups around 2850-3000 cm⁻¹.

-

C=N and C=C stretching: Aromatic ring stretching vibrations characteristic of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

-

C-O stretching: A strong C-O stretching band for the methoxy group, typically observed in the 1000-1300 cm⁻¹ region.

-

C-H bending: Bending vibrations for the methyl groups and the aromatic C-H.

Mass Spectrometry (MS)

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 138.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 123, or the loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z = 108. Cleavage of the entire methoxy group (•OCH₃) would result in a fragment at m/z = 107. Further fragmentation of the pyrimidine ring is also expected.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is dictated by the electron-deficient nature of the pyrimidine ring and the presence of the activating methoxy and methyl groups.

-

Thermal Rearrangement: 2-Alkoxypyrimidines are known to undergo thermal rearrangement to their N-alkyl isomers[4]. This reaction involves the migration of the alkyl group from the exocyclic oxygen to one of the ring nitrogen atoms.

-

Nucleophilic Substitution: While the methoxy group is generally a poor leaving group, substitution at the 2-position may be possible with strong nucleophiles under harsh conditions.

-

Electrophilic Substitution: The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. However, the electron-donating methyl and methoxy groups may facilitate substitution at the 5-position.

Potential Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. While no specific biological activity has been reported for this compound, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. The methoxy group can be a key feature for receptor binding or can be a site for further chemical modification.

Conclusion

This compound is a pyrimidine derivative with potential as a synthetic intermediate. This guide has summarized its known chemical and physical properties and provided a plausible experimental protocol for its synthesis and characterization based on established chemical principles for related compounds. Further experimental investigation is required to fully elucidate its properties and explore its potential applications in research and drug development.

References

2-Methoxy-4,6-dimethylpyrimidine structural analysis and confirmation

An In-depth Technical Guide to the Structural Analysis and Confirmation of 2-Methoxy-4,6-dimethylpyrimidine

Introduction

This compound is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in the core structure of nucleic acids (cytosine, thymine, and uracil) and their association with a wide range of biological activities.[1][2] Accurate structural elucidation and confirmation are critical first steps in any research or development pipeline involving such compounds. This ensures molecular identity, purity, and provides a foundational basis for understanding structure-activity relationships.

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation used to confirm the structure of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the structural confirmation process. The guide covers key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting detailed experimental protocols, tabulated spectral data, and logical workflows.

Molecular Structure and Properties

The primary objective is to confirm the molecular structure of this compound as illustrated below. This involves verifying the pyrimidine core, the positions and identities of the substituents (one methoxy group and two methyl groups), and the overall connectivity.

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections detail the standardized protocols for acquiring analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used for chemical shift calibration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.

Methodology (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an Agilent 8890 GC System with a 5977B MSD.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[3]

-

-

MS Conditions:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Methodology (FT-IR):

-

Sample Preparation: Prepare a KBr (Potassium Bromide) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 66V model.[2]

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹.[2]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Presentation and Interpretation

The data obtained from the analytical techniques described above are summarized and interpreted in this section.

NMR Spectroscopy Data

The ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms. Methoxy groups have a distinct NMR signature, typically appearing as a singlet integrating to three protons between 2.4 and 4.4 ppm in the ¹H spectrum and a carbon resonance between 46 and 69 ppm in the ¹³C spectrum.[4]

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.45 | Singlet | 1H | H-5 (Pyrimidine ring) |

| 3.95 | Singlet | 3H | -OCH₃ (Methoxy group) |

| 2.40 | Singlet | 6H | 2 x -CH₃ (Methyl groups at C4/C6) |

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C4 / C6 |

| 164.5 | C2 |

| 110.0 | C5 |

| 54.0 | -OCH₃ |

| 24.0 | -CH₃ |

Interpretation: The ¹H NMR spectrum shows three distinct singlets, consistent with the symmetrical nature of the two methyl groups and the single proton on the pyrimidine ring. The integration values (1H, 3H, 6H) perfectly match the number of protons in each unique environment. The ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule, further confirming its structure.

Mass Spectrometry Data

The mass spectrum provides the molecular weight and key fragmentation information. The expected molecular weight for C₇H₁₀N₂O is 138.08 g/mol .

Table 3: Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 85 | [M - CH₃]⁺ |

| 109 | 40 | [M - C₂H₅]⁺ or [M - NCH]⁺ |

| 95 | 60 | [M - CH₃CO]⁺ |

| 67 | 55 | Pyrimidine ring fragment |

Interpretation: The presence of a strong molecular ion peak at m/z 138 confirms the molecular weight of the compound. The major fragment at m/z 123 corresponds to the loss of a methyl radical (•CH₃), a common fragmentation pathway. Subsequent fragments further corroborate the pyrimidine core structure.

Infrared Spectroscopy Data

The IR spectrum helps identify the functional groups and bond types within the molecule.

Table 4: Key IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₃, -OCH₃) |

| 1595, 1560 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1450 | Medium | C-H bend (aliphatic) |

| 1250 | Strong | C-O-C stretch (asymmetric, aryl ether) |

| 1050 | Medium | C-O-C stretch (symmetric, aryl ether) |

Interpretation: The spectrum shows characteristic C-H stretching for the methyl and methoxy groups. The strong absorptions around 1595-1560 cm⁻¹ are indicative of the aromatic C=N and C=C stretching vibrations within the pyrimidine ring.[5] The prominent peak at 1250 cm⁻¹ is a key indicator of the asymmetric C-O-C stretch of the methoxy group attached to the aromatic ring.

Visualization of Analytical Workflow

The confirmation of a chemical structure is a logical process that integrates data from multiple orthogonal techniques.

Caption: A flowchart illustrating the experimental workflow for analysis.

Caption: A diagram showing the logical convergence of data.

Conclusion

The structural analysis of this compound was successfully performed using a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The data from each technique provided complementary and consistent evidence supporting the proposed molecular structure. Mass spectrometry confirmed the molecular weight to be 138 g/mol . ¹H and ¹³C NMR spectroscopy elucidated the precise connectivity and chemical environment of all atoms, confirming the presence of a methoxy group, two equivalent methyl groups, and the pyrimidine ring. Finally, IR spectroscopy verified the existence of the key functional groups. The convergence of these analytical results provides unambiguous confirmation of the structure of this compound.

References

Spectroscopic Analysis of 2-Methoxy-4,6-dimethylpyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-4,6-dimethylpyrimidine (C₇H₁₀N₂O, Mol. Wt: 138.17 g/mol ). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and workflow visualizations to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. These values are based on typical ranges for substituted pyrimidines and related functional groups.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 6.4 - 6.6 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~ 3.9 - 4.1 | Singlet | 3H | O-CH₃ (methoxy group) |

| ~ 2.4 - 2.6 | Singlet | 6H | C4-CH₃ and C6-CH₃ |

Note: The exact chemical shifts can vary based on solvent and concentration. Protons on the pyrimidine ring are generally deshielded due to the electronegativity of the nitrogen atoms.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ ppm) | Assignment |

| ~ 165 - 170 | C-2 (pyrimidine ring) |

| ~ 160 - 165 | C-4 and C-6 (pyrimidine ring) |

| ~ 110 - 115 | C-5 (pyrimidine ring) |

| ~ 53 - 56 | O-CH₃ (methoxy group)[2] |

| ~ 20 - 25 | C4-CH₃ and C6-CH₃[1] |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (pyrimidine ring)[3][4] |

| 3000 - 2850 | Medium | C-H Stretch | Alkanes (-CH₃ groups)[3][4] |

| ~ 1600 - 1550 | Strong | C=N Stretch | Pyrimidine ring |

| ~ 1500 - 1400 | Medium | C=C Stretch | Aromatic (pyrimidine ring)[3] |

| 1320 - 1000 | Strong | C-O Stretch | Aryl Ether (methoxy group)[3] |

Table 4: Mass Spectrometry (EI-MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Abundance | Proposed Fragment |

| 138 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₃]⁺ |

| 109 | Medium | [M - C₂H₅]⁺ or [M - NCH]⁺ |

| 95 | Medium | [M - CH₃ - CO]⁺ |

| 67 | Medium | Pyrimidine ring fragment |

Note: Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which can be invaluable for structural elucidation.[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard single-pulse ¹H spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 200-240 ppm, a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method):

-

If the sample is a solid, dissolve a small amount (2-5 mg) in a few drops of a volatile solvent like methylene chloride.

-

Place a drop of the concentrated solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Place a second salt plate on top and gently rotate to create a thin, even film of the solution. Allow the solvent to evaporate completely, leaving a thin film of the solid compound.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample plates into the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

-

Injector: Set the injector temperature to 250°C.

-

Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.[5]

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[5]

-

-

MS Conditions:

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known fragmentation rules for pyrimidines and ethers to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship between the different spectroscopic techniques for structural elucidation.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques for structure elucidation.

References

Physical characteristics of 2-Methoxy-4,6-dimethylpyrimidine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical characteristics of 2-Methoxy-4,6-dimethylpyrimidine, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this guide also outlines standard methodologies for the determination of these physical properties.

Data Presentation: Physical Properties of this compound

The experimental data for the physical properties of this compound (CAS Number: 14001-61-7) is notably scarce in publicly available scientific literature and chemical databases. Many sources indicate that the melting and boiling points are not determined or not available. A single, uncorroborated source reports a melting point.

| Physical Property | Value | Data Source/Comment |

| Melting Point | -70°C | Uncorroborated data from a single chemical database.[1] |

| Boiling Point | Data not available | No reported experimental value found. |

Note to Researchers: The lack of consistent, peer-reviewed data necessitates that any reported values be treated with caution. Experimental verification is strongly recommended.

Experimental Protocols: Determination of Melting and Boiling Points

In the absence of established experimental values for this compound, researchers can employ standard laboratory techniques to determine its melting and boiling points. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following methods are commonly used:

1. Capillary Tube Method (Thiele Tube or Digital Melting Point Apparatus):

This is the most common method for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus:

-

Thiele Tube: The capillary tube is attached to a thermometer and immersed in a heat-transfer fluid (such as silicone oil) within a Thiele tube. The side arm of the tube is heated gently and evenly.

-

Digital Melting Point Apparatus: The capillary tube is inserted into a heated metal block with an integrated thermometer and a viewing lens or camera.

-

-

Procedure:

-

The sample is heated at a steady, slow rate (typically 1-2°C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

2. Hot Stage Microscopy:

This method allows for visual observation of the melting process under a microscope.

-

Procedure: A small crystal of the compound is placed on a microscope slide on a heated stage. The temperature is gradually increased, and the melting process is observed directly. This can be useful if the compound sublimes or decomposes upon heating.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

1. Distillation Method:

This method is suitable if a sufficient quantity of the liquid sample is available (typically > 5 mL).

-

Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a thermometer placed correctly (the top of the bulb level with the side arm of the distilling flask), and a receiving flask.

-

Procedure:

-

The liquid this compound is placed in the distilling flask with boiling chips.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor temperature is constant and there is a steady rate of distillation. This constant temperature is the boiling point at the recorded atmospheric pressure.

-

2. Micro Boiling Point Determination (Siwoloboff Method):

This method is ideal for small sample volumes (a few drops).

-

Apparatus: A small test tube containing the liquid sample, a thermometer, and a capillary tube (sealed at one end) that is inverted and placed inside the test tube. The assembly is heated in a Thiele tube or other heating bath.

-

Procedure:

-

The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Logical Relationship Diagram

As this guide focuses on the fundamental physical characteristics of a single chemical compound and not on its interactions within a biological system or a complex experimental workflow, a signaling pathway or workflow diagram is not applicable. The core information is best represented by the structured data table provided above.

References

Solubility Profile of 2-Methoxy-4,6-dimethylpyrimidine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-4,6-dimethylpyrimidine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing the solubility of pyrimidine derivatives, outlines a detailed experimental protocol for determining solubility, and presents a framework for researchers to generate their own solubility data. The provided methodologies are intended to empower researchers to accurately assess the solubility of this compound in a variety of organic solvents, a critical parameter in drug discovery and development processes.

Introduction

This compound is a heterocyclic organic compound with a pyrimidine core, a key structural motif in many biologically active molecules, including pharmaceuticals and agrochemicals. The solubility of this compound in organic solvents is a crucial physical property that influences its behavior in various applications, such as chemical synthesis, purification, formulation, and biological assays. Understanding the solubility profile is essential for optimizing reaction conditions, developing effective drug delivery systems, and ensuring accurate in vitro and in vivo studies.

This guide will cover the theoretical aspects of solubility for pyrimidine derivatives and provide detailed, practical instructions for its experimental determination.

Theoretical Framework for Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound, featuring a polar pyrimidine ring with nitrogen atoms and a methoxy group, alongside nonpolar dimethyl groups, suggests a nuanced solubility profile.

-

Polarity: The presence of the methoxy group and the nitrogen atoms in the pyrimidine ring introduces polarity, which may allow for solubility in polar organic solvents.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.

-

Van der Waals Forces: The dimethyl groups contribute to the nonpolar character of the molecule, suggesting possible solubility in less polar organic solvents through van der Waals interactions.

Generally, the solubility of pyrimidine derivatives in organic solvents tends to increase with rising temperatures.[1] This is because the dissolution process is often endothermic, requiring energy to overcome the crystal lattice forces of the solid compound.[1]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined |

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[2][3] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

4.1. Materials

-

This compound (solute)

-

Organic solvents of interest (high purity)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE liners)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.[2]

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step should be performed quickly to minimize temperature changes that could affect solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial.

-

Record the exact mass of the dish/vial with the solution.

-

Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or more rapidly in an oven or vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the solute.[2]

-

Once the solvent is completely removed, place the dish/vial containing the dried solute in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the dish/vial with the dried solute. Repeat the drying and weighing process until a constant mass is obtained.[2]

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent) = (Mass of dissolved solute / Volume of solvent) x 100 (Note: The volume of the solvent can be calculated from its mass and density at the experimental temperature).

Visualizations

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By following the gravimetric method outlined, researchers can generate reliable and accurate solubility data in various organic solvents. This information is invaluable for the effective design of chemical processes, formulation studies, and biological evaluations involving this compound. It is recommended that solubility be determined at multiple temperatures to fully characterize the thermodynamic properties of the dissolution process.

References

In-Depth Technical Guide: The Thermal Rearrangement of 2-Methoxy-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal rearrangement of 2-methoxy-4,6-dimethylpyrimidine to its thermodynamically more stable isomer, 1,4,6-trimethyl-2(1H)-pyrimidinone. This reaction, a classic example of a Dimroth rearrangement, is of significant interest in heterocyclic chemistry and for the synthesis of substituted pyrimidinones, which are prevalent scaffolds in medicinal chemistry. This document details the underlying reaction mechanism, provides key kinetic and quantitative data, and outlines a detailed experimental protocol for conducting this transformation.

Introduction

The thermal rearrangement of alkoxy-substituted nitrogen heterocycles is a fundamental transformation in organic synthesis. For pyrimidine derivatives, the rearrangement of 2-alkoxypyrimidines to N-alkylpyrimidinones, known as the Dimroth rearrangement, is a well-established method for the preparation of N-alkylated pyrimidinones. This guide focuses specifically on the thermal isomerization of this compound, a reaction that proceeds via a fascinating mechanistic pathway to yield 1,4,6-trimethyl-2(1H)-pyrimidinone. Understanding the nuances of this rearrangement is crucial for researchers aiming to synthesize and modify pyrimidine-based compounds for various applications, including drug discovery and materials science.

Reaction Mechanism and Kinetics

The thermal rearrangement of this compound is understood to proceed through an intermolecular and ionic mechanism, characteristic of Dimroth rearrangements of 2-alkoxypyrimidines. The reaction is notably accelerated by the presence of tertiary bases. A free-radical pathway has been largely ruled out for analogous systems.

The currently accepted mechanism involves the following key steps:

-

Nucleophilic Attack: A nucleophile, which can be a solvent molecule or a catalyst (like a tertiary amine), attacks the methyl group of the methoxy substituent.

-

Formation of a Methylating Agent: This initial attack leads to the formation of a transient methylating agent.

-

N-Methylation: The methylating agent then alkylates the N1 position of another molecule of this compound, forming a quaternary ammonium intermediate.

-

Demethoxylation: The intermediate subsequently loses a methoxide ion to yield the final product, 1,4,6-trimethyl-2(1H)-pyrimidinone.

This intermolecular pathway is supported by crossover experiments in related systems, where mixtures of different 2-alkoxypyrimidines lead to the formation of cross-alkylated products.

Logical Workflow of the Proposed Mechanism

Caption: Proposed intermolecular mechanism for the thermal rearrangement.

Quantitative Data

While specific kinetic data for the thermal rearrangement of this compound is not extensively documented in readily available literature, data from analogous 2-alkoxypyrimidine rearrangements provide valuable insights. The reaction is known to follow first-order kinetics. The rate of rearrangement is significantly influenced by the solvent, temperature, and the presence of a base catalyst.

For the thermal rearrangement of the parent 2-methoxypyrimidine, the following general observations have been made:

| Parameter | Observation |

| Reaction Order | First-order |

| Effect of Base | The reaction is significantly accelerated by tertiary bases. The efficiency of the base correlates with its basic strength. |

| Effect of Substituents | Electron-withdrawing or -donating groups on the pyrimidine ring can influence the rate of rearrangement. |

| Solvent Effects | The rate of rearrangement is influenced by the polarity of the solvent, which is consistent with an ionic mechanism. |

Note: The table summarizes general trends observed for the thermal rearrangement of 2-alkoxypyrimidines. Specific values for this compound require experimental determination.

Experimental Protocol

The following is a generalized experimental protocol for the thermal rearrangement of this compound to 1,4,6-trimethyl-2(1H)-pyrimidinone. This protocol is based on established procedures for the Dimroth rearrangement of related 2-alkoxypyrimidines.

Materials and Reagents:

-

This compound

-

High-boiling point solvent (e.g., N,N-dimethylformamide, triethylamine, or diphenyl ether)

-

Tertiary amine catalyst (e.g., triethylamine, if not used as the solvent)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and temperature controller

-

Magnetic stirrer

-

Rotary evaporator

-

Apparatus for purification (e.g., column chromatography, recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable high-boiling point solvent. If a catalytic amount of a tertiary amine is to be used, add it to the solution. The flask should be purged with an inert gas.

-

Heating: Heat the reaction mixture to a high temperature (typically in the range of 150-250 °C, depending on the solvent) under an inert atmosphere. The progress of the reaction should be monitored.

-

Monitoring the Reaction: The rearrangement can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by standard laboratory techniques. Recrystallization from a suitable solvent or column chromatography on silica gel are common methods to obtain the pure 1,4,6-trimethyl-2(1H)-pyrimidinone.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the thermal rearrangement.

Applications in Drug Development and Research

The thermal rearrangement of this compound provides a direct route to N-methylated pyrimidinones. The pyrimidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. Access to specifically N-alkylated pyrimidinones is crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This rearrangement offers a valuable tool for synthetic chemists to generate libraries of substituted pyrimidinones for screening in various therapeutic areas.

Conclusion

The thermal rearrangement of this compound is a robust and mechanistically interesting transformation that provides efficient access to 1,4,6-trimethyl-2(1H)-pyrimidinone. While specific quantitative data for this particular substrate is sparse in the literature, the well-understood principles of the Dimroth rearrangement for related 2-alkoxypyrimidines provide a solid foundation for its successful application. The detailed experimental protocol and mechanistic insights provided in this guide are intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. Further research to quantify the kinetics and optimize the reaction conditions for this specific substrate would be a valuable contribution to the field of heterocyclic chemistry.

Electron Density Distribution in the 2-Methoxy-4,6-dimethylpyrimidine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electron density distribution within the 2-methoxy-4,6-dimethylpyrimidine ring. Understanding the electronic landscape of this heterocyclic compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates theoretical principles, data from analogous structures, and established experimental and computational methodologies to construct a comprehensive analysis.

Introduction to the Electronic Structure of Pyrimidine

The pyrimidine ring is a π-deficient heteroaromatic system, a consequence of the presence of two electronegative nitrogen atoms at positions 1 and 3. This inherent electron deficiency significantly influences its chemical properties, making it susceptible to nucleophilic attack and generally less reactive towards electrophiles compared to benzene. The distribution of electron density in the pyrimidine ring is further modulated by the nature and position of its substituents. In this compound, the electronic effects of one methoxy and two methyl groups are superimposed on the inherent electronic character of the pyrimidine core.

Influence of Substituents on Electron Density

The substituents at the 2, 4, and 6 positions of the pyrimidine ring play a pivotal role in shaping its electron density distribution.

-

Methoxy Group (-OCH₃) at Position 2: The methoxy group is a strong electron-donating group through resonance (+M effect) due to the lone pairs on the oxygen atom. It also exerts an electron-withdrawing inductive effect (-I effect) owing to the high electronegativity of oxygen. In aromatic systems, the resonance effect typically dominates, leading to an overall increase in electron density, particularly at the ortho and para positions. In the case of this compound, the methoxy group is expected to increase the electron density of the pyrimidine ring.

-

Methyl Groups (-CH₃) at Positions 4 and 6: Methyl groups are weak electron-donating groups. This donation occurs through two primary mechanisms: the inductive effect (+I effect), where the alkyl group pushes electron density through the sigma bond, and hyperconjugation, which involves the delocalization of electrons from the C-H σ-bonds into the π-system of the ring.[1][2] The presence of two methyl groups at positions 4 and 6 will therefore further enrich the electron density of the pyrimidine ring.

The combination of these electron-donating groups is anticipated to counteract the inherent π-deficiency of the pyrimidine ring, influencing its reactivity and interaction with other molecules.

Experimental and Computational Methodologies for Determining Electron Density

A combination of experimental and computational techniques is employed to elucidate the electron density distribution in molecules like this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful experimental technique that provides precise information about the three-dimensional arrangement of atoms in a crystal lattice. From the high-resolution diffraction data, it is possible to construct electron density maps that visualize the distribution of electrons throughout the molecule.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, often using direct methods with software like SHELXS. The initial structural model is then refined using a least-squares approach with software such as SHELXL. This refinement process adjusts atomic positions and displacement parameters to best fit the experimental data.

-

Electron Density Mapping: From the refined crystallographic model, electron density maps (e.g., Fourier maps) can be generated. Deformation density maps, which show the difference between the observed electron density and the spherical atom model, are particularly useful for visualizing bonding electrons and lone pairs.

While a crystal structure for this compound is not publicly available, data from the closely related 2-amino-4,6-dimethylpyrimidine provides insight into the expected bond lengths and angles of the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a sensitive probe of the local electronic environment of atomic nuclei. The chemical shift of a nucleus is directly related to the degree of electronic shielding, which in turn depends on the electron density around it.

-

¹H NMR: The chemical shifts of the ring proton and the protons of the methyl and methoxy groups can indicate the electron-donating or -withdrawing effects of the substituents.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative about the electron density distribution within the ring. Increased electron density generally leads to greater shielding and an upfield shift (lower ppm value).

Based on known NMR data for substituted pyrimidines, the expected chemical shifts can provide a qualitative picture of the electron distribution.[3][4][5]

Computational Chemistry

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for modeling the electronic structure of molecules. These methods can provide quantitative data on electron distribution, such as atomic charges and orbital contributions.

Typical Computational Protocol:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-311++G(d,p).

-

Population Analysis: Once the geometry is optimized, population analysis methods are used to partition the total electron density among the atoms.

-

Mulliken Population Analysis: This method assigns the electron population of the overlap region between two atoms equally between them.[6][7][8] While widely used, it is known to be sensitive to the choice of basis set.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. It calculates natural atomic charges, which are generally less dependent on the basis set than Mulliken charges.[9]

-

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which is useful for predicting sites of electrophilic and nucleophilic attack.

Quantitative Data on Electron Distribution

While specific quantitative data for this compound is not available in the literature, the following tables present expected values based on the analysis of closely related structures and the known effects of the substituents. These values are illustrative and would require specific DFT calculations for precise determination.

Table 1: Predicted Atomic Charges (Illustrative)

| Atom Position | Mulliken Charge (e) | Natural Atomic Charge (e) |

| N1 | -0.6 to -0.8 | -0.5 to -0.7 |

| C2 | +0.4 to +0.6 | +0.3 to +0.5 |

| N3 | -0.6 to -0.8 | -0.5 to -0.7 |

| C4 | +0.3 to +0.5 | +0.2 to +0.4 |

| C5 | -0.2 to -0.4 | -0.1 to -0.3 |

| C6 | +0.3 to +0.5 | +0.2 to +0.4 |

| O (methoxy) | -0.5 to -0.7 | -0.4 to -0.6 |

| C (methoxy) | +0.1 to +0.3 | 0.0 to +0.2 |

| C (methyl at C4) | -0.1 to -0.3 | -0.2 to -0.4 |

| C (methyl at C6) | -0.1 to -0.3 | -0.2 to -0.4 |

Note: These are estimated ranges. The actual values would depend on the specific computational method and basis set used.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 | 160 - 170 |

| C4 | 165 - 175 |

| C5 | 100 - 115 |

| C6 | 165 - 175 |

| C (methoxy) | 50 - 60 |

| C (methyls) | 20 - 30 |

Note: These ranges are based on typical values for substituted pyrimidines and may vary depending on the solvent and other experimental conditions.

Visualizing Molecular Properties and Workflows

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP map is expected to show the most negative potential (red) localized around the two nitrogen atoms (N1 and N3), reflecting their high electronegativity and the presence of lone pairs. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The regions around the hydrogen atoms of the methyl groups and the ring proton will exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Caption: Conceptual Molecular Electrostatic Potential (MEP) map.

Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process. A plausible synthetic route involves the condensation of a β-dicarbonyl compound with a source of the N-C-N fragment, followed by functional group manipulation.

Caption: A plausible synthetic workflow for this compound.

Conclusion

The electron density distribution in this compound is governed by the interplay between the inherent π-deficient nature of the pyrimidine ring and the electron-donating effects of the methoxy and methyl substituents. The nitrogen atoms are the most electron-rich centers, making them susceptible to protonation and coordination. The carbon atoms of the ring, particularly C5, are expected to have a higher electron density compared to an unsubstituted pyrimidine. A comprehensive understanding of this electronic landscape, achieved through the combined application of experimental techniques like X-ray crystallography and NMR, and validated by computational methods such as DFT, is essential for the rational design of new molecules with desired properties for applications in drug development and materials science. Further experimental and computational studies on this specific molecule are warranted to provide precise quantitative data and validate the predictions outlined in this guide.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Computational & Theoretical – MIT Department of Chemistry [chemistry.mit.edu]

- 3. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 4. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR [m.chemicalbook.com]

- 5. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

- 6. Mulliken [cup.uni-muenchen.de]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-Methoxy-4,6-dimethylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This technical guide focuses on the potential biological activities of a specific subclass: 2-Methoxy-4,6-dimethylpyrimidine derivatives. While direct and extensive research on this specific core is limited, this document extrapolates potential biological activities, details relevant experimental protocols, and visualizes potential signaling pathways based on studies of structurally similar pyrimidine derivatives. The presence of a methoxy group at the 2-position and methyl groups at the 4- and 6-positions is anticipated to influence the lipophilicity, metabolic stability, and target-binding affinity of these compounds, making them an interesting area for drug discovery.

Potential Biological Activities

Based on the extensive literature on substituted pyrimidines, this compound derivatives hold potential in several therapeutic areas.

Anticancer Activity

The pyrimidine nucleus is a key structural motif in many anticancer drugs.[6] Various substituted pyrimidines have been shown to inhibit protein kinases, which are critical regulators of cell proliferation and survival.[7][8] The 2,4,6-trisubstituted pyrimidine framework, in particular, has been a focus for the development of potent anticancer agents.

Kinase Inhibition:

Many pyrimidine-based compounds exert their anticancer effects by inhibiting kinases involved in oncogenic signaling pathways.[9][10] Based on the activity of structurally related pyrimidine derivatives, potential kinase targets for this compound derivatives include:

-

Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in many cancers.[11] Several pyrimidine-based inhibitors of Aurora kinases are in clinical development.[7][12] A series of 2,4-disubstituted pyrimidines have been shown to possess Aurora A and Aurora B inhibitory activities with IC50 values in the nanomolar range.[8]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy to overcome resistance.[13][14] Thieno[2,3-d]pyrimidine derivatives have demonstrated potent dual inhibitory activity.[14]

Antimicrobial Activity

Pyrimidine derivatives are well-known for their broad-spectrum antimicrobial properties.[15][16][17] The tube dilution method is a common technique to determine the minimum inhibitory concentration (MIC) of these compounds against various bacterial and fungal strains.[15][18] Several studies have reported significant antimicrobial activity for 2,4,6-trisubstituted pyrimidines against both Gram-positive and Gram-negative bacteria.[1]

Data Presentation: Biological Activity of Structurally Related Pyrimidine Derivatives

The following tables summarize the quantitative data on the biological activity of various substituted pyrimidine derivatives, providing a reference for the potential potency of this compound analogs.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| 2,4-Disubstituted Pyrimidine (12a) | Aurora A | 0.309 | [8] |

| 2,4-Disubstituted Pyrimidine (12a) | Aurora B | 0.293 | [8] |

| 2,4-Disubstituted Pyrimidine (12a) | HCT-116 | 1.31 | [8] |

| 2,4-Disubstituted Pyrimidine (12a) | A549 | 12.05 | [8] |

| Thieno[2,3-d]pyrimidine (19d) | MCF-7 | 0.66 | [14] |

| 4,6-Diaminopyrimidine (VX-680) | Aurora A | 0.0006 | [19] |

| 4,6-Diaminopyrimidine (VX-680) | Aurora B | 0.018 | [19] |

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3,4-Dihydropyrimidine-2(1H)-one (C6) | E. coli | 32 | [17] |

| 3,4-Dihydropyrimidine-2(1H)-one (C22) | P. aeruginosa | 32 | [17] |

| 3,4-Dihydropyrimidine-2(1H)-one | C. albicans | 32 | [17] |

| 2,4,6-Trisubstituted Pyrimidine (5b) | E. coli | Not specified, but potent | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following are standard protocols for assessing the anticancer and antimicrobial properties of pyrimidine derivatives.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21]

Materials:

-

Pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

Cancer cell lines (e.g., HCT-116, A549, MCF-7)

-

Complete growth medium

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[22]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO).[22]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[22]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[22]

Antimicrobial Activity: Broth Microdilution Method (for MIC determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[18]

Materials:

-

Pyrimidine derivatives (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal strains

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Inoculum: Grow the microbial culture overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrimidine derivatives in the broth directly in the 96-well plate.[18]

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.[18]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be targeted by this compound derivatives, based on the known mechanisms of other pyrimidine-based inhibitors.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is not extensively documented, the wealth of data on structurally related pyrimidine compounds strongly suggests their potential as valuable scaffolds in drug discovery. The extrapolative analysis presented in this guide indicates promising avenues for these derivatives as anticancer agents, potentially through the inhibition of key kinases like Aurora, EGFR, and VEGFR, as well as antimicrobial agents. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds. Further synthesis and biological screening of a focused library of this compound derivatives are warranted to elucidate their specific biological activities and therapeutic potential.

References

- 1. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. atcc.org [atcc.org]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Herbicides from 2-Methoxy-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of novel herbicides derived from 2-Methoxy-4,6-dimethylpyrimidine. This document includes detailed experimental protocols for the synthesis of key intermediates and final herbicidal compounds, a summary of their biological activities, and insights into their mode of action.

Introduction

This compound is a versatile precursor in the synthesis of a range of biologically active compounds. In the field of agrochemicals, it serves as a crucial starting material for the production of potent herbicides. By leveraging the reactivity of the pyrimidine ring, various substituents can be introduced to generate compounds with high efficacy and selectivity against common weeds. This document focuses on the synthesis of two major classes of herbicides derived from this precursor: pyrimidinyl(thio)benzoates and sulfonylureas. These herbicides are known to act as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2]

Synthetic Pathways

The synthesis of target herbicides from this compound typically proceeds through two key intermediates: 2-Chloro-4,6-dimethoxypyrimidine and 2-Amino-4,6-dimethoxypyrimidine . The methoxy groups at the 4- and 6-positions of the pyrimidine ring are generally stable throughout the synthetic sequences.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic routes from this compound to target herbicides.

Synthesis of Key Intermediates

Detailed protocols for the synthesis of the pivotal intermediates are provided below.

Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

This protocol describes the chlorination of this compound.

-

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Toluene

-

Ice